Cas no 2138228-32-5 (N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide)

N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide is a sulfonamide derivative featuring a cyclopentylsulfonamide group linked to a 6-aminopyridin-2-ylmethyl scaffold. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of both an amino group on the pyridine ring and a sulfonamide moiety enhances its ability to participate in hydrogen bonding and metal coordination, making it valuable for drug discovery applications. Its structural rigidity, conferred by the cyclopentane ring, may contribute to improved binding selectivity in target interactions. The compound’s synthetic adaptability allows for further functionalization, supporting its utility in developing novel pharmacophores.
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide structure
2138228-32-5 structure
Product Name:N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide
CAS No:2138228-32-5
MF:C11H17N3O2S
MW:255.336580991745
CID:6592615
PubChem ID:165847637
Update Time:2025-05-19

N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2138228-32-5
    • N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide
    • EN300-842167
    • Inchi: 1S/C11H17N3O2S/c12-11-7-3-4-9(14-11)8-13-17(15,16)10-5-1-2-6-10/h3-4,7,10,13H,1-2,5-6,8H2,(H2,12,14)
    • InChI Key: KWTQVAXUOISIIA-UHFFFAOYSA-N
    • SMILES: S(C1CCCC1)(NCC1C=CC=C(N)N=1)(=O)=O

Computed Properties

  • Exact Mass: 255.10414797g/mol
  • Monoisotopic Mass: 255.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 93.5Ų

N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide Pricemore >>

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N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide Related Literature

Additional information on N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide

Research Briefing on N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide (CAS: 2138228-32-5) in Chemical Biology and Pharmaceutical Applications

N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide (CAS: 2138228-32-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further drug development.

The compound's structural motif, combining a cyclopentanesulfonamide group with a 6-aminopyridinyl moiety, has been explored for its ability to interact with biological targets. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of protein kinases involved in inflammatory pathways. The research demonstrated that N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide exhibits nanomolar affinity for specific kinase targets, with minimal off-target effects, making it a promising lead for anti-inflammatory therapeutics.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in oncology. A preclinical study conducted by researchers at the University of Cambridge revealed that N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide disrupts the interaction between oncogenic proteins and their binding partners, leading to apoptosis in cancer cell lines. The study, published in Nature Chemical Biology, utilized X-ray crystallography to elucidate the binding mode of the compound, providing a structural basis for its activity.

The synthesis and optimization of N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide have also been a focus of recent research. A 2024 paper in Organic Letters described an improved synthetic route that enhances yield and scalability while maintaining high purity. The authors emphasized the importance of the cyclopentanesulfonamide group in conferring metabolic stability, a critical factor for in vivo applications. This advancement addresses previous challenges in large-scale production and paves the way for further preclinical evaluation.

Pharmacokinetic studies of N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide have shown favorable absorption and distribution profiles in animal models. A recent report in Drug Metabolism and Disposition highlighted its oral bioavailability and brain penetration, suggesting potential applications in central nervous system (CNS) disorders. These findings are particularly relevant for neurodegenerative diseases, where the compound's ability to cross the blood-brain barrier could be leveraged for therapeutic intervention.

Despite these promising developments, challenges remain in the clinical translation of N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide. Current research is addressing issues related to toxicity and long-term safety, with ongoing studies exploring structural analogs to optimize the therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound and its derivatives, potentially leading to novel treatments for a range of diseases.

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